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molecular formula C9H11NO B420711 4'-Methylacetanilide CAS No. 103-89-9

4'-Methylacetanilide

Cat. No. B420711
M. Wt: 149.19g/mol
InChI Key: YICAMJWHIUMFDI-UHFFFAOYSA-N
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Patent
US05968674

Procedure details

To a round bottom flask (3 L) equipped with a condenser a Dean-Stark trap, a mechanical stirrer, and an argon-outlet with a thermometer, was added 4'-methylacetanilide (448 g, 3.0 mol), 4-iodotoluene (746 g, 3.4 mol, from Aldrich), potassium carbonate (830 g, 6.0 mol), copper sulfate (20 g), and toluene (50 mL). The reaction mixture was heated at 210° C. for 24 hours in an oil bath. The resulting solution was decanted to a round bottom flask (5 L) and the remaining solid was washed with hot ethanol (3×500). To the combined mixtures were added potassium hydroxide (340 g) and water (400 mL) and then refluxed for 24 h. To resulting solution was added concentrated HCI (400 mL) dropwise followed by toluene (1,000 mL). The mixture was refluxed for 10 min. The hot organic layer (top) was separated, washed with a hot water (500 mL×2), and concentrated under reduced pressure. The resulting solid was recrystallized from the mixture of toluene (100 mL) and hexanes (700 mL). The obtained wet crystals were ground with a mortar and pestle, filtered, washed with hexanes (100 mL), and dried in air for 24 hours to give brown crystals (360 g, 6 mol). The filtrate was concentrated under reduced pressure and recrystallized from the mixture of toluene (20 mL) and hexanes (150 mL) to give a brown solid (120 g, second crop). The combined solid was distilled at 165 oC. and 1 Torr to give a white solid (445 g) while the forerun first portion (15 g, distilled at 65-80°C. and 1 Torr) was discarded. The white solid was recrystallized from hexanes (500 mL) to give a white solid (422 g, 71% yield). Melting point: 80-82° C. (lit. 79°oo C. TCl catalog) 1H-NMR (CDCl3): 7.04 (d, 4H), 6.93 (d, 4H), 5.45 (s, br, 1H), 2.33 (s, 6H) ppm. Note that when iodotoluenes from Oakwood Product Inc., or Charkit Chemical Inc., were used, the above reaction was very slow. Three portions of CuSO4 (50 g) was added every 10 hours and the reaction was completed in 40 hours (over 95% conversion of 4'-methylacetanilide). During work-up after hydrolysis, suction filtraton was required to remove copper residues.
[Compound]
Name
iodotoluenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7](=O)[CH3:8])=[CH:4][CH:3]=1>[O-]S([O-])(=O)=O.[Cu+2]>[C:2]1([CH3:11])[CH:3]=[CH:4][C:7]([NH:6][C:5]2[CH:10]=[CH:11][C:2]([CH3:1])=[CH:3][CH:4]=2)=[CH:8][CH:1]=1 |f:1.2|

Inputs

Step One
Name
iodotoluenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(NC(C)=O)C=C1
Step Three
Name
Quantity
50 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above reaction
CUSTOM
Type
CUSTOM
Details
During work-up after hydrolysis, suction filtraton
CUSTOM
Type
CUSTOM
Details
to remove copper residues

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
C1(=CC=C(C=C1)NC1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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